4-Acetoxy-2'-methoxybenzophenone

Vue d'ensemble

Description

Molecular Structure Analysis

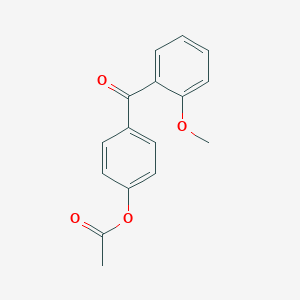

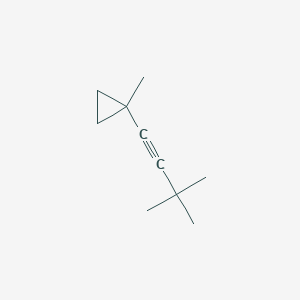

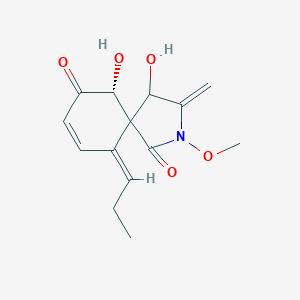

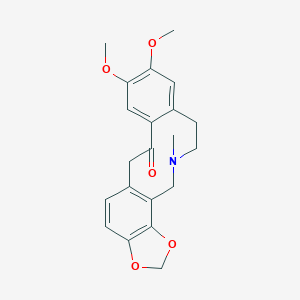

The molecular structure of 4-Acetoxy-2’-methoxybenzophenone consists of a benzophenone core with methoxy and acetoxy substituents.Applications De Recherche Scientifique

Synthesis of UV-Absorbers

4-Acetoxy-2’-methoxybenzophenone serves as an intermediate in the synthesis of UV-absorbers. These compounds are crucial in the formulation of sunscreen creams, protecting the skin from harmful ultraviolet radiation. The green synthesis approach using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 is a notable method, offering a high conversion rate and selectivity for the compound .

Pharmaceutical Applications

In pharmaceutical research, 4-Acetoxy-2’-methoxybenzophenone is a precursor in the synthesis of certain antibiotics, particularly carbapenem and penem antibiotics . These antibiotics are significant for their efficacy against a wide range of bacteria and are crucial in the fight against bacterial resistance.

Organic Synthesis Research

In organic chemistry, this compound is used in research to develop new synthetic pathways and reactions. Its structure provides a platform for testing new catalytic methods or green chemistry approaches, like the one mentioned earlier involving tungstophosphoric acid and MCM-41 .

Photocatalysis

Lastly, in the field of photocatalysis, this compound may be involved in the development of new photocatalysts. These catalysts are essential in various chemical reactions that are induced or accelerated by light, particularly in the realm of sustainable energy solutions.

Each of these fields leverages the unique chemical properties of 4-Acetoxy-2’-methoxybenzophenone to develop products and technologies that are integral to our daily lives and the advancement of scientific research. The focus on green chemistry and sustainable methods in its synthesis, as seen in the application of tungstophosphoric acid supported on MCM-41, highlights the ongoing efforts to make chemical processes more environmentally friendly .

Mécanisme D'action

Target of Action

It’s structurally similar to 4-acetoxy-dmt , a semi-synthetic psychoactive drug that is believed to be a prodrug of psilocin

Mode of Action

Based on its structural similarity to 4-acetoxy-dmt , it might interact with its targets in a similar manner. 4-acetoxy-DMT is believed to be a prodrug of psilocin , which means it is metabolized into psilocin in the body. Psilocin then interacts with serotonin receptors in the brain . It’s important to note that this is speculative and the actual mode of action of 4-Acetoxy-2’-methoxybenzophenone may be different.

Biochemical Pathways

If it acts similarly to 4-acetoxy-dmt , it might affect the serotonergic system by interacting with serotonin receptors. This could potentially lead to changes in mood, perception, and cognition

Result of Action

If it acts similarly to 4-acetoxy-DMT , it might induce changes in mood, perception, and cognition by interacting with serotonin receptors . .

Propriétés

IUPAC Name |

[4-(2-methoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-13-9-7-12(8-10-13)16(18)14-5-3-4-6-15(14)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMBGNOFTGSAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641685 | |

| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2'-methoxybenzophenone | |

CAS RN |

124208-72-6 | |

| Record name | 4-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

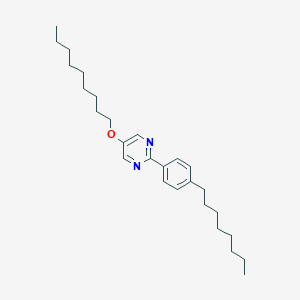

![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

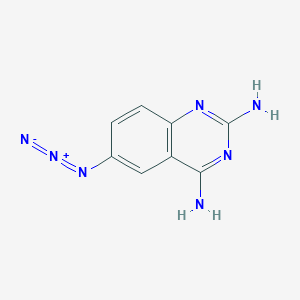

![Methyl (2E,4E)-5-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]penta-2,4-dienoate](/img/structure/B45912.png)